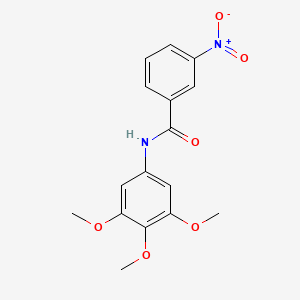

3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide

Vue d'ensemble

Description

3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, also known as NTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NTB belongs to the class of nitroaromatic compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties.

Applications De Recherche Scientifique

Anticancer Activity

3-Nitro-N-(3,4,5-trimethoxyphenyl)benzamide derivatives have been synthesized and evaluated for their potential anticancer activities. Compounds containing methoxy and nitro groups in the benzamide moiety demonstrated moderate to good activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. This suggests their potential utility in cancer treatment (Mohan et al., 2021).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, have been studied for their ability to inhibit corrosion in mild steel in acidic environments. The presence of methoxy groups enhances inhibition efficiency, while nitro groups decrease it. These compounds act as interface corrosion inhibitors and exhibit high efficiency, suggesting their application in corrosion prevention (Mishra et al., 2018).

Fluorescence Sensing

A zinc-based metal-organic framework has been developed as a highly efficient fluorescence sensing material for detecting 3-nitrotyrosine, an oxidative stress biomarker. This framework shows high sensitivity, selectivity, and rapid response, indicating its potential application in disease prevention and treatment through biomarker detection (Geng et al., 2022).

Electronic Devices

Nitroamine redox centers, similar in structure to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, have been utilized in molecular electronic devices. These molecules demonstrated negative differential resistance and high on-off peak-to-valley ratios, indicating their potential in advanced electronic applications (Chen et al., 1999).

Crystal Structure Analysis

The crystal structure of related nitrobenzamide compounds has been studied to understand their molecular and solid-state properties. Such analyses provide insights into their potential applications in various fields, including pharmaceuticals and materials science (Saeed et al., 2008).

Polymerization Reactivity

N-(2-Benzoylphenyl)benzamido nickel(II) complexes, related to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, have been synthesized and their reactivity in polymerization studied. These complexes show potential in the field of polymer chemistry (Shim et al., 2003).

Antimicrobial and Antitubercular Activity

Benzimidazole derivatives, structurally related to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, have been evaluated for their antimicrobial and antitubercular activities. These compounds have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis, indicating their potential as antimicrobial agents (Datta et al., 2003).

Photochemical Studies

Ruthenium(III) complexes with ligands similar to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide have been synthesized and studied for their reactivity with nitric oxide. These studies provide insights into the photochemical behavior of these compounds, which could have applications in photodynamic therapy or as sensors (Kumar et al., 2016).

Catalytic Applications

Epi-quinine-derived benzamides, structurally related to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, have been used as catalysts in asymmetric nitro-Michael reactions. Their high catalytic activity and selectivity highlight their potential in synthetic organic chemistry (Sekikawa et al., 2015).

Polymorphism and Salt Formation

The polymorphs and salts of benzamide derivatives, similar to 3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide, have been characterized. These studies are essential for understanding the solid-state properties of these compounds, which are crucial in pharmaceutical development (Khakhlary & Baruah, 2014).

Propriétés

IUPAC Name |

3-nitro-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-16(19)10-5-4-6-12(7-10)18(20)21/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOKHFRMCIIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide](/img/structure/B4393359.png)

![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4393398.png)

![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

![({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)

![2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)

![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)

![N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4393462.png)

![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)